molecular formula C18H19FN2O4 B2896856 4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034385-90-3

4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2896856
CAS RN: 2034385-90-3
M. Wt: 346.358
InChI Key: WXAAOVONRNZEIP-UHFFFAOYSA-N
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Description

4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19FN2O4 and its molecular weight is 346.358. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Neuroscience Research

One prominent application of related fluorinated compounds is in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound with structural similarities, has been shown to be a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, has been used for PET imaging of central nAChRs, demonstrating promising properties for brain imaging and understanding synaptic neurotransmission processes (Doll et al., 1999).

Fluoroionophores and Chemical Sensing

Fluoroionophores based on diamine-salicylaldehyde derivatives represent another research application, where the structural motifs related to fluorophenyl groups play a crucial role in the spectral diversity and specific chelation of metal ions. These compounds have been used for cellular metal staining in fluorescence and ratio fluorescence methods, highlighting their potential in bioimaging and metal ion detection in biological systems (Hong et al., 2012).

Antimicrobial and Antitubercular Activities

Pyrimidine-azetidinone analogues, including compounds with pyridinyl and azetidinyl groups, have been synthesized and evaluated for their antimicrobial, antitubercular, and antioxidant activities. These studies demonstrate the potential of such compounds in developing new antibacterial and antituberculosis agents based on their structural framework (Chandrashekaraiah et al., 2014).

Synthesis and Characterization of Schiff Base Ligands

Research into new Schiff base ligands involving pyridinyl and azetidinyl derivatives has also been conducted, focusing on their synthesis, characterization, and applications in catalysis, DNA binding, and antibacterial activities. These studies underline the compound's versatility in forming complexes with metals, offering insights into their potential use in medicinal chemistry, biochemistry, and materials science (El‐Gammal et al., 2021).

Heterocyclic Chemistry and Drug Discovery

Further research into heterocyclic compounds, including azetidinyl derivatives, has been aimed at exploring their synthesis, biological activity, and potential applications in drug discovery. These studies cover a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and potential antidepressant and nootropic effects, showcasing the broad applicability of these compounds in developing new therapeutic agents (Keri et al., 2009).

properties

IUPAC Name

4-[1-[2-(2-fluorophenoxy)acetyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-12-7-13(8-17(22)20(12)2)25-14-9-21(10-14)18(23)11-24-16-6-4-3-5-15(16)19/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAAOVONRNZEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(2-(2-fluorophenoxy)acetyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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